Pipemidic Acid

Catalog No.
S539726
CAS No.
51940-44-4
M.F
C14H17N5O3
M. Wt
303.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipemidic Acid

CAS Number

51940-44-4

Product Name

Pipemidic Acid

IUPAC Name

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

InChI

InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22)

InChI Key

JOHZPMXAZQZXHR-UHFFFAOYSA-N

SMILES

Array

solubility

0.322 mg/mL at 25 °C

Synonyms

Acid, Pipemidic, Acid, Piperamic, Deblaston, Galusan, Nuril, Palin, Pipemidic Acid, Piperamic Acid, Pipram, Urisan, Uropipemid

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O

The exact mass of the compound Pipemidic acid is 303.1331 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.322 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758160. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Pipemidic acid (CAS 51940-44-4) is a synthetic pyridopyrimidine-based quinolone antibacterial agent characterized by the presence of a piperazine ring at the C-7 equivalent position . This structural modification distinguishes it from earlier first-generation quinolones, extending its spectrum of activity to include Gram-negative pathogens such as Pseudomonas aeruginosa [1]. In industrial and research procurement, pipemidic acid is primarily sourced as an analytical reference standard for HPLC/MS methodologies, a non-fluorinated zwitterionic model compound for solubility-enhancement formulations, and a structural intermediate in the synthesis of advanced antimicrobial agents. Its amphoteric nature, defined by distinct acidic and basic pKa values, requires precise pH control during processability and analytical handling .

Substituting pipemidic acid with earlier quinolones (e.g., nalidixic acid or piromidic acid) or later fluoroquinolones (e.g., norfloxacin) fundamentally compromises experimental and analytical integrity [1]. Nalidixic acid lacks the piperazine moiety, rendering it ineffective as a baseline control for anti-pseudomonal activity and altering its isoelectric behavior in chromatographic separations [2]. Conversely, substituting with modern fluoroquinolones introduces a fluorine atom at the C-6 position, which drastically shifts lipophilicity, tissue penetration profiles, and UV absorbance maxima [1]. For laboratories utilizing pipemidic acid as a specific internal standard for fluoroquinolone bioanalysis, structural divergence ensures baseline resolution; replacing it with an in-class analog risks co-elution and invalidates quantitative recovery metrics [1].

Anti-Pseudomonal Efficacy via Piperazine Ring Addition

The addition of a piperazine ring to the pyridopyrimidine core grants pipemidic acid distinct activity against Pseudomonas aeruginosa, a trait absent in its predecessor nalidixic acid [1]. In vitro agar dilution assays demonstrate that pipemidic acid achieves a Minimum Inhibitory Concentration (MIC) of 12.5 to 25 µg/mL against various P. aeruginosa strains[1]. In direct contrast, nalidixic acid exhibits an MIC exceeding 100 µg/mL, rendering it clinically and experimentally inactive against these Gram-negative pathogens [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against P. aeruginosa
Target Compound Data12.5 - 25 µg/mL
Comparator Or BaselineNalidixic acid (>100 µg/mL)
Quantified Difference>4-fold to >8-fold higher potency; active vs. inactive
ConditionsIn vitro agar dilution test

Validates the procurement of pipemidic acid over first-generation quinolones when a baseline control for piperazine-mediated anti-pseudomonal activity is required in SAR studies.

Amphoteric Solubility Profile and Solvent Compatibility

Pipemidic acid is an amphoteric molecule with a carboxylic acid group and a basic piperazinyl amine, resulting in an isoelectric point near pH 6.8 . At 25°C, its baseline aqueous solubility is exceptionally low at 0.32 mg/mL[1]. However, it demonstrates high processability in alkaline environments, achieving a solubility of 50 mg/mL in 1M NaOH . This pH-dependent solubility profile sharply contrasts with freely soluble fluoroquinolone hydrochloride salts, which readily dissolve in neutral or slightly acidic aqueous media.

Evidence DimensionAqueous solubility
Target Compound Data0.32 mg/mL (water, 25°C); 50 mg/mL (1M NaOH)
Comparator Or BaselineFluoroquinolone HCl salts (freely soluble in neutral/acidic water)
Quantified Difference~150-fold solubility increase in 1M NaOH compared to neutral water
Conditions25°C, varying pH / solvent systems

Dictates strict solvent selection (e.g., dilute alkali or DMSO) for stock solution preparation in analytical and formulation workflows.

Chromatographic Utility as an Internal Standard in Bioanalysis

Pipemidic acid is highly effective as an internal standard (IS) for the quantification of newer fluoroquinolones, such as ofloxacin, in complex biological matrices [1]. In HPLC-fluorescence assays utilizing protein precipitation with acetonitrile, pipemidic acid spiked at 6 µg/mL yields consistent extraction recoveries and achieves complete baseline resolution from the ofloxacin analyte [1]. Its structural similarity ensures comparable extraction efficiencies, while the lack of a C-6 fluorine atom provides sufficient chromatographic shift to prevent co-elution [1].

Evidence DimensionChromatographic resolution and extraction recovery
Target Compound DataDistinct retention time with high recovery at 6 µg/mL spike
Comparator Or BaselineOfloxacin (analyte)
Quantified DifferenceComplete baseline separation without endogenous interference
ConditionsHPLC-fluorescence (Ex=285 nm, Em=460 nm), human plasma extraction

Ensures reliable, interference-free quantification when procuring an internal standard for pharmacokinetic studies of modern fluoroquinolones.

Suitability as a Model Compound for Cyclodextrin Inclusion

Due to its low intrinsic aqueous solubility, pipemidic acid serves as an optimal zwitterionic model compound for evaluating host-guest complexation technologies [1]. Studies utilizing Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB) demonstrate that pipemidic acid can be effectively incorporated into the cyclodextrin cavity via solid-state kneading, significantly altering its dissolution kinetics[1]. Compared to the uncomplexed free acid, these inclusion complexes offer a quantifiable pathway to bypass the isoelectric precipitation limits typically observed between pH 6 and 8[1].

Evidence DimensionComplexation capacity and dissolution behavior
Target Compound DataSuccessful inclusion in TRIMEB and native β-CD
Comparator Or BaselineUncomplexed pipemidic acid (precipitation prone at pH 6-8)
Quantified DifferenceEnhanced aqueous availability via cavity inclusion
ConditionsSolid-state kneading, FTIR/NMR validation

Makes pipemidic acid a highly standardized, challenging baseline material for laboratories developing novel cyclodextrin-based or multicomponent crystal delivery systems.

Analytical Reference Standard for Veterinary Residue Testing

Used in LC-MS/MS and HPLC workflows to quantify quinolone residues in poultry and aquatic products, requiring precise standard stock preparation in methanol or dilute alkali [1].

Internal Standard for Pharmacokinetic Bioanalysis

Procured as a non-interfering internal standard for the HPLC-fluorescence quantification of fluoroquinolones (like ofloxacin) in human plasma, leveraging its distinct retention time and comparable extraction recovery [2].

Model Compound for Solubility Enhancement Research

Utilized in formulation laboratories to test the efficacy of cyclodextrin inclusion complexes (e.g., TRIMEB) and multicomponent co-crystals designed to overcome zwitterionic solubility limitations[3].

Precursor and Baseline Control in Antimicrobial SAR Studies

Selected as the definitive non-fluorinated, piperazine-containing baseline to evaluate the specific impact of C-6 fluorination or novel C-7 substitutions on Pseudomonas aeruginosa efficacy [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

303.13313942 Da

Monoisotopic Mass

303.13313942 Da

Heavy Atom Count

22

LogP

-2.15 (LogP)
-2.15

Appearance

Solid powder

Melting Point

253 - 255 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LT12J5HVR8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pipemidic Acid is a pyridopyrimidine antibiotic derivative of piromidic acid with activity against gram-negative bacteria, as well as some gram-positive bacteria. Pipemidic acid exhibits greater activity than piromidic acid or nalidixic acid and shows moderate activity against bacteria that are resistant to piromidic acid and nalidixic acid.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MB - Other quinolones
J01MB04 - Pipemidic acid

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51940-44-4

Wikipedia

Pipemidic_acid

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Iacovino R, Rapuano F, Caso JV, Russo A, Lavorgna M, Russo C, Isidori M, Russo L, Malgieri G, Isernia C. β-Cyclodextrin inclusion complex to improve physicochemical properties of pipemidic acid: characterization and bioactivity evaluation. Int J Mol Sci. 2013 Jun 25;14(7):13022-41. doi: 10.3390/ijms140713022. PubMed PMID: 23799358; PubMed Central PMCID: PMC3742172.
2: Hoeglund AB, Bostic HE, Howard AL, Wanjala IW, Best MD, Baker DL, Parrill AL. Optimization of a pipemidic acid autotaxin inhibitor. J Med Chem. 2010 Feb 11;53(3):1056-66. doi: 10.1021/jm9012328. PubMed PMID: 20041668.
3: van Oosterom RA, Hartman EG. Pipemidic acid, a new treatment for recurrent urinary tract infection in small animals. Vet Q. 1986 Jan;8(1):2-5. PubMed PMID: 3515744.
4: Yuri P, Ali Z, Rasyid N, Birowo P. Effects of Pipemidic Acid, Phenazopyridine HCL and Sodium Diclofenac on Pain Perception Following Endoscopic Urological Surgery: Double-blinded Randomized-Controlled Trial. Acta Med Indones. 2016 Jul;48(3):184-192. PubMed PMID: 27840352.
5: Grimm H. Criteria for the interpretation of the pipemidic acid agar diffusion test by the Kirby-Bauer method. Arzneimittelforschung. 1983;33(7):913-5. PubMed PMID: 6414487.
6: Ito H, Inoue M, Morikawa M, Tsuboi M, Oka K. Determination of pipemidic acid in plasma by normal-phase high-pressure liquid chromatography. Antimicrob Agents Chemother. 1985 Aug;28(2):192-4. PubMed PMID: 3834829; PubMed Central PMCID: PMC180217.
7: Tatsumi H, Senda H, Yatera S, Takemoto Y, Yamayoshi M, Ohnishi K. Toxicological studies on pipemidic acid. V. Effect on diarthrodial joints of experimental animals. J Toxicol Sci. 1978 Nov;3(4):357-67. PubMed PMID: 105148.
8: Liu C, Zhao H, Jin L. [Study of the fluorescence of terbium-pipemidic acid system and the determination of pipemidic acid in urine and serum]. Guang Pu Xue Yu Guang Pu Fen Xi. 1999 Jun;19(3):447-9. Chinese. PubMed PMID: 15819087.
9: Andrjuhin MI, Motin PI, Pul'bere SA, Israfilov MN. [REHABILITATION OF PATIENTS WITH URIC ACID AND MIXED UROLITHIASIS]. Urologiia. 2015 Jan-Feb;(1):4-7. Russian. PubMed PMID: 26094378.
10: Zinner S. Fosfomycin trometamol versus pipemidic acid in the treatment of bacteriuria in pregnancy. Chemotherapy. 1990;36 Suppl 1:50-2. PubMed PMID: 2085991.
11: Brogard JM, Comte F, Lavillaureix J. Comparative pharmacokinetic profiles of cinoxacin and pipemidic acid in humans. Eur J Drug Metab Pharmacokinet. 1983 Jul-Sep;8(3):251-9. PubMed PMID: 6653617.
12: Schulman C, Chantrie M, Mattelaer J, de Wilde T, Frens PH, Cabri C, Poels R. [Pipemidic acid in the prevention of recurring cystitis in women]. Ann Urol (Paris). 1987;21(6):438-42. French. PubMed PMID: 3435065.
13: Lazarević A, Vuleta G, Stupar M, Primorac M. Examination of the release of pipemidic acid from vaginal suppositories. Pharmazie. 1987 Nov;42(11):742. PubMed PMID: 3438341.
14: Männistö P, Solkinen A, Mäntylä R, Gordin A, Salo H, Hänninen U, Niinistö L. Pharmacokinetics of pipemidic acid in healthy middle-aged volunteers and elderly patients with renal insufficiency. Xenobiotica. 1984 Apr;14(4):339-47. PubMed PMID: 6464503.
15: Heessen FW, Muytjens HL. In vitro activities of ciprofloxacin, norfloxacin, pipemidic acid, cinoxacin, and nalidixic acid against Chlamydia trachomatis. Antimicrob Agents Chemother. 1984 Jan;25(1):123-4. PubMed PMID: 6230988; PubMed Central PMCID: PMC185448.
16: Sun H, Li L, Su M. Simultaneous determination of proline and pipemidic acid in human urine by capillary electrophoresis with electrochemiluminescence detection. J Clin Lab Anal. 2010;24(5):327-33. doi: 10.1002/jcla.20284. PubMed PMID: 20872568.
17: Traub WH. Incomplete cross-resistance of nalidixic and pipemidic acid-resistant variants of Serratia marcescens against ciprofloxacin, enoxacin, and norfloxacin. Chemotherapy. 1985;31(1):34-9. PubMed PMID: 3156026.
18: Azanza Perea JR, Honorato Pérez JM, Cuena Boy R. [Pipemidic acid]. Rev Med Univ Navarra. 1982 Jun;26(2):55-6. Spanish. PubMed PMID: 7178752.
19: Kurobe N, Nakamura S, Shimizu M. Metabolites of pipemidic acid in human urine. Xenobiotica. 1980 Jan;10(1):37-46. PubMed PMID: 7385914.
20: Obana Y, Nishino T. In vivo activity of ciprofloxacin, ofloxacin, norfloxacin and pipemidic acid against Escherichia coli infections in mice. Drugs Exp Clin Res. 1989;15(2):53-8. PubMed PMID: 2661182.

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